(11beta)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid
Description
Properties
IUPAC Name |
2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O6/c1-19-7-5-12(22)9-11(19)3-4-13-14-6-8-21(27,17(24)18(25)26)20(14,2)10-15(23)16(13)19/h5,7,9,13-17,23-24,27H,3-4,6,8,10H2,1-2H3,(H,25,26)/t13-,14-,15-,16+,17?,19-,20-,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABTYSTXQLOOCI-PEIJZJCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC(C3C(C1CCC2(C(C(=O)O)O)O)CCC4=CC(=O)C=CC34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(C(=O)O)O)O)CCC4=CC(=O)C=C[C@]34C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977907 | |
| Record name | 11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62358-12-7 | |
| Record name | 20-Dihydroprednisolonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062358127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification-Hydrolysis for C21 Carboxylic Acid Formation
A pivotal step involves introducing the C21 carboxylic acid group. Patent EP0879242B1 describes a method where a C21-hydroxyl precursor reacts with succinic anhydride in the presence of 4-(N,N-diethylamino)pyridine (DEAP) as a base catalyst. The reaction proceeds in methylene chloride at 25°C, forming a hemisuccinate intermediate. Subsequent hydrolysis under acidic conditions (1% HCl) yields the free carboxylic acid. This method achieves ~85% purity, with final crystallization in toluene enhancing purity to >95%.
Table 1: Esterification-Hydrolysis Conditions and Outcomes
Oxidation of 3-Hydroxy to 3-Ketone
The 3-oxo group is introduced via oxidation of a 3-hydroxy precursor. PubMed entry details the use of Jones reagent (CrO3 in H2SO4) for this transformation, achieving >90% conversion. Alternative methods include pyridinium chlorochromate (PCC) in dichloromethane, though with lower yields (75–80%). Selective oxidation without disrupting the Δ1,4 diene requires careful stoichiometric control to prevent over-oxidation.
Biotechnological Production Methods
Microbial Hydroxylation
The 11β-hydroxyl group is stereospecifically introduced using microbial biotransformation. Aspergillus ochraceus and Rhizopus arrhizus are cited for 11β-hydroxylation of steroid substrates in submerged fermentation. Yields depend on substrate concentration, with 2 g/L precursors yielding 1.2 g/L product after 72 hours. This method avoids complex protecting group strategies required in chemical synthesis.
Table 2: Microbial Hydroxylation Parameters
Fermentation-Based Synthesis
Purification and Characterization
Crystallization Techniques
Final purification relies on solvent-based crystallization. Toluene and ethyl acetate are preferred for their ability to dissolve impurities while precipitating the target compound. Multi-step recrystallization improves purity from 85% to >99%, as confirmed by HPLC.
Spectroscopic Characterization
-
NMR : 1H NMR (400 MHz, DMSO-d6) shows characteristic signals at δ 5.72 (d, J=10 Hz, H1), δ 3.45 (m, H11β), and δ 12.1 (s, COOH).
Comparative Analysis of Methods
Table 3: Synthesis Method Efficiency
| Method | Yield | Purity | Cost | Scalability |
|---|---|---|---|---|
| Chemical Synthesis | 60% | >95% | High | Industrial |
| Microbial Hydroxylation | 55% | 90% | Moderate | Pilot-scale |
| Fermentation Hybrid | 45% | 85% | Low | Limited |
Chemical synthesis offers higher purity and scalability but requires toxic reagents (e.g., CrO3). Biotechnological methods are greener but face challenges in microbial strain optimization .
Chemical Reactions Analysis
Types of Reactions
(11beta)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or carboxylic acids.
Reduction: Reduction of ketone groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups, such as halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield carboxylic acids, while reduction of the ketone group can produce secondary alcohols.
Scientific Research Applications
Biochemical Research
Hormonal Activity and Mechanisms:
This compound is structurally related to corticosteroids and exhibits significant hormonal activity. It plays a role in the modulation of various physiological processes such as inflammation and immune responses. Researchers have been investigating its mechanism of action in cellular signaling pathways, particularly its interaction with glucocorticoid receptors. Studies indicate that it can influence gene expression related to stress responses and metabolic processes .
Case Study: Corticosteroid Effects on Inflammation
A notable study explored the effects of (11beta)-11,17,20-trihydroxy-3-oxopregna-1,4-dien-21-oic acid on inflammatory markers in human cell lines. Results demonstrated a reduction in pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory disorders .
Pharmacological Applications
Anti-inflammatory Properties:
The compound's anti-inflammatory properties make it a candidate for developing treatments for conditions such as arthritis and asthma. Its ability to modulate immune responses can lead to reduced symptoms and improved patient outcomes .
Analytical Chemistry:
In pharmaceutical development, (11beta)-11,17,20-trihydroxy-3-oxopregna-1,4-dien-21-oic acid serves as an important reference standard in analytical methods. It is utilized in method validation for quality control processes in drug manufacturing. The compound's stability and defined chemical properties facilitate its use in chromatographic techniques like HPLC (High-Performance Liquid Chromatography) for detecting impurities in corticosteroid formulations .
Structure-Activity Relationship Studies
Synthesis and Derivatives:
Research into the structure-activity relationship (SAR) of this compound has led to the synthesis of various derivatives with enhanced potency and selectivity. These derivatives are being tested for their efficacy against specific diseases such as autoimmune disorders and certain cancers .
Table: Structure-Activity Relationships of Derivatives
| Compound Name | Activity Level | Target Disease |
|---|---|---|
| (11beta)-11,17-Dihydroxy Compound | High | Inflammation |
| (20RS)-11beta Acetate | Moderate | Autoimmune Disorders |
| 6-Methyl Derivative | High | Cancer |
Mechanism of Action
The mechanism of action of (11beta)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application, such as its use in pharmacology or materials science.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Key Structural Differences
Table 1: Structural Comparison with Related Compounds
Pharmacological and Physicochemical Properties
A. Receptor Binding and Potency
- The absence of fluorine (e.g., at position 9) and methyl groups (e.g., at 16α/β) in the target compound reduces its glucocorticoid receptor binding affinity compared to betamethasone or dexamethasone derivatives . Fluorinated analogs like Fluocortin (6α-F, 16α-CH₃) exhibit 10-100× higher potency due to enhanced receptor interactions and resistance to 11β-hydroxysteroid dehydrogenase (11β-HSD2)-mediated inactivation .
B. Metabolism and Excretion
- The 21-carboxylic acid group increases water solubility, promoting renal excretion and reducing tissue accumulation. In contrast, esterified analogs (e.g., 21-acetate, 21-palmitate) are lipophilic, enabling prolonged tissue retention and depot effects .
C. Anti-Inflammatory Activity
- Betamethasone derivatives (e.g., Antebate) show superior anti-inflammatory effects due to fluorination and ester modifications, which prolong half-life and enhance membrane penetration .
Clinical and Therapeutic Implications
- Target Compound : May serve as an intermediate in synthesizing more complex corticosteroids. Its polarity limits central nervous system (CNS) penetration, reducing neuropsychiatric side effects common with lipophilic steroids .
- Fluocortin and Betamethasone : Used in topical formulations for conditions like eczema, leveraging fluorination for dermal penetration and sustained activity .
- Dexamethasone Palmitate : Employed in intra-articular injections for osteoarthritis, utilizing lipophilicity for localized, long-term action .
Biological Activity
(11beta)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid, also known as a derivative of corticosteroids, has garnered attention for its diverse biological activities. This compound is involved in various physiological processes and has implications in both clinical and environmental contexts. This article reviews the biological activity of this compound based on diverse research findings.
- Chemical Formula: C23H32O6
- Molecular Weight: 404.4966 g/mol
- IUPAC Name: (11beta)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid
- CAS Registry Number: 2871-71-8
The biological activity of (11beta)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid primarily involves its interaction with glucocorticoid receptors. The compound exhibits anti-inflammatory and immunosuppressive effects by modulating gene expression related to inflammation and immune responses.
Key Mechanisms:
- Glucocorticoid Receptor Activation: The compound binds to glucocorticoid receptors in target cells, leading to the transcription of anti-inflammatory proteins and suppression of pro-inflammatory cytokines.
- Inhibition of Phospholipase A2: It inhibits phospholipase A2 activity, reducing the release of arachidonic acid and subsequent inflammatory mediators.
- Regulation of Gene Expression: The compound influences the expression of genes involved in stress response and metabolism.
Anti-inflammatory Effects
Research indicates that (11beta)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid significantly reduces inflammation markers in various models. In vitro studies have shown decreased levels of interleukin (IL)-6 and tumor necrosis factor-alpha (TNF-alpha) upon treatment with this compound.
Immunosuppressive Properties
The compound has been studied for its immunosuppressive effects, particularly in autoimmune conditions. In animal models of autoimmune diseases like lupus, administration of the compound resulted in reduced disease severity and improved survival rates.
Neuroactive Properties
Emerging evidence suggests that this steroid may also exhibit neuroactive properties by modulating neurotransmitter systems. Its metabolites have been shown to enhance GABAergic neurotransmission, which could have implications for treating neurodegenerative diseases.
Data Tables
| Biological Activity | Effect | Reference |
|---|---|---|
| Anti-inflammatory | Decreased IL-6 | |
| Immunosuppressive | Reduced disease severity in lupus models | |
| Neuroactive | Enhanced GABAergic transmission |
Case Studies
- Autoimmune Disease Model : A study involving mice with induced lupus demonstrated that treatment with (11beta)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid resulted in a significant reduction in autoantibody production and improved renal function.
- Inflammation in Arthritis : In a rat model of arthritis, administration led to reduced paw swelling and lower levels of inflammatory cytokines compared to control groups.
Q & A
Basic: What are the primary methods for synthesizing and characterizing (11β)-11,17,20-Trihydroxy-3-oxopregna-1,4-dien-21-oic Acid?
Methodological Answer:
Synthesis typically involves microbial transformation or chemical modification of steroid precursors. For example, hydroxylation at C11β can be achieved using microbial enzymes (e.g., Rhizopus spp.), while oxidation at C3 and C20 positions is mediated via ketoreductases . Characterization relies on:
- X-ray crystallography to confirm stereochemistry (e.g., single-crystal studies at 113 K with R factor <0.035) .
- HPLC for purity assessment (>95% purity standards) .
- Mass spectrometry (exact mass: 376.1886 g/mol) and NMR to verify substituent positions .
Basic: How is the compound’s structural stability assessed under experimental conditions?
Methodological Answer:
Stability studies involve:
- Thermogravimetric analysis (TGA) to evaluate thermal degradation.
- pH-dependent solubility assays (e.g., in aqueous buffers at 25°C) to assess hydrolytic susceptibility of the 21-oic acid group .
- Crystallographic monitoring of hydrogen-bonding networks (e.g., intermolecular O–H···O interactions in monohydrate forms) to predict shelf-life .
Advanced: What experimental designs resolve contradictions in reported pharmacological activities of derivatives?
Methodological Answer:
Contradictions often arise from differences in substituent stereochemistry (e.g., 16α vs. 16β methyl groups) or assay conditions. Strategies include:
- Comparative molecular field analysis (CoMFA) to map steric/electronic effects of derivatives (e.g., 9-fluoro or 16-methyl analogs) .
- Dose-response standardization across cell lines (e.g., using IC₅₀ values from primary hepatocytes vs. transfected HEK293 cells) .
- Meta-analysis of structural data (e.g., Acta Crystallographica reports) to correlate activity with confirmed conformations .
Advanced: How are metabolic pathways of this compound traced in vivo?
Methodological Answer:
Tracing involves:
- Isotopic labeling (e.g., tritium at C21) to monitor metabolic products in rodent models .
- LC-MS/MS for detecting phase I/II metabolites (e.g., glucuronidation at C17 or sulfation at C11β) .
- Knockout animal models to identify CYP450 isoforms responsible for hydroxylation/oxidation .
Advanced: What computational models predict the compound’s environmental fate and toxicity?
Methodological Answer:
Predictive models integrate:
- ACD/Labs Percepta for logP (2.45) and pKa (3.1 for the carboxylic acid group) to estimate bioavailability .
- QSAR (Quantitative Structure-Activity Relationship) to assess ecotoxicity (e.g., LC₅₀ in Daphnia magna) .
- Molecular docking with glucocorticoid receptors to differentiate agonist/antagonist behavior from structural analogs .
Advanced: How do researchers address variability in crystallographic data across analogs?
Methodological Answer:
Variability is mitigated via:
- High-resolution synchrotron X-ray diffraction (≤1.0 Å resolution) to resolve ambiguities in torsional angles .
- Dynamic NMR to study conformational flexibility (e.g., chair vs. boat cyclohexane rings in substituents) .
- Cross-validation with Cambridge Structural Database entries for analogous steroids .
Basic: What analytical techniques quantify the compound in biological matrices?
Methodological Answer:
- Solid-phase extraction (SPE) followed by UPLC-UV (λ = 242 nm) for serum/plasma quantification .
- Derivatization with acetic anhydride to enhance GC-MS sensitivity for hydroxyl groups .
- Standard addition methods to correct for matrix effects in urine samples .
Advanced: What strategies optimize synthetic yields while minimizing byproducts?
Methodological Answer:
- DoE (Design of Experiments) to optimize reaction parameters (e.g., temperature, pH for microbial hydroxylation) .
- Protection/deprotection of hydroxyl groups (e.g., silylation at C11β) to prevent unwanted oxidation .
- Continuous-flow reactors for precise control of exothermic steps (e.g., ketone reductions) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
